molecular formula C7H4ClN3O2S B11724978 2-Amino-4-chloro-6-nitrobenzothiazole

2-Amino-4-chloro-6-nitrobenzothiazole

Cat. No.: B11724978
M. Wt: 229.64 g/mol
InChI Key: YNDYEBICGKGSLP-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-nitrobenzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic structures containing a benzene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-nitrobenzothiazole typically involves the cyclization of substituted anilines with thiocyanates in the presence of bromine. The reaction is carried out in an ice-cold acetic acid medium. The product is then acylated with chloroacetyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that are optimized for high yield and purity. These methods may include the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic solvents like water .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-nitrobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups attached to the benzene or thiazole rings .

Scientific Research Applications

2-Amino-4-chloro-6-nitrobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-nitrobenzothiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like acetylcholinesterase, which is important for the treatment of neurodegenerative disorders. The compound’s effects are mediated through hydrogen bonding and π-π interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-nitrobenzothiazole
  • 2-Chloro-6-nitrobenzothiazole
  • 6-Nitrobenzothiazole

Comparison

2-Amino-4-chloro-6-nitrobenzothiazole is unique due to the presence of both amino and chloro groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-6-nitro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYEBICGKGSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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